3-Cyclopropyl-4-fluoroaniline
Description
Historical Context and Discovery of Substituted Anilines in Organic Chemistry
The journey into the world of substituted anilines begins with the discovery of their parent molecule, aniline (B41778). Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo (B80030), and he named the resulting compound "Crystallin". wikipedia.orgredalyc.org Subsequently, Friedlieb F. Runge discovered the compound in coal tar in 1834, naming it "kyanol" due to the blue color it produced with chloride of lime. wikipedia.orgmdpi.com In 1840, Carl Julius Fritzsche obtained it by treating indigo with caustic potash and coined the name "aniline". wikipedia.orgmdpi.com A pivotal breakthrough occurred in 1842 when Nikolay Nikolaevich Zinin synthesized aniline by reducing nitrobenzene (B124822), a method that would prove crucial for industrial-scale production. wikipedia.orgredalyc.org It was later confirmed by August Wilhelm von Hofmann in 1843 that these separately discovered substances were, in fact, the same compound. redalyc.org
The study of aniline and its derivatives—substituted anilines—received a significant boost following the serendipitous discovery of the first synthetic aniline dye, mauveine, by William Henry Perkin in 1856. e-bookshelf.de This discovery catalyzed the development of the synthetic dye industry and established anilines as a foundational class of organic chemicals. mdpi.come-bookshelf.de Over the latter half of the 19th century, research into anilines expanded dramatically, leading to the creation of industrial research laboratories and fostering collaborations between academia and industry. e-bookshelf.de This intensive study unveiled the versatility of substituted anilines as intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and polymers, solidifying their central role in the evolution of organic chemistry. e-bookshelf.deucla.edu
Evolution of Synthetic Methodologies for Fluorinated and Cyclopropyl-Substituted Aromatic Systems
The development of synthetic routes to access complex molecules like 3-cyclopropyl-4-fluoroaniline is built upon decades of progress in specialized areas of organic synthesis, namely the formation of fluorinated and cyclopropyl-substituted aromatic compounds.
The introduction of fluorine into aromatic systems has historically been a challenge due to the element's high reactivity. numberanalytics.com Early methods, such as the Balz-Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborates, were among the first reliable ways to synthesize aryl fluorides. numberanalytics.comcas.cn Modern organic chemistry has seen a rapid expansion of more versatile and efficient fluorination techniques. These include:
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group on an aromatic ring by a fluoride (B91410) ion. numberanalytics.com
Electrophilic Fluorination: The development of electrophilic fluorinating agents, such as Selectfluor, allows for the direct fluorination of aromatic rings under milder conditions. numberanalytics.commdpi.com
Transition Metal-Catalyzed Fluorination: The use of transition metal catalysts, particularly palladium and silver, has enabled the efficient and often highly regioselective fluorination of C-H bonds in aromatic rings. numberanalytics.comcas.cn
The synthesis of arylcyclopropanes has also witnessed significant evolution. The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry as it can enhance metabolic stability, improve binding affinity by providing conformational rigidity, and optimize pharmacokinetic profiles. unl.ptnih.gov Key synthetic strategies for introducing a cyclopropyl group onto an aromatic system include:
Cyclopropanation of Alkenes: Classic methods such as the Simmons-Smith reaction (using an organozinc carbenoid) and the Corey-Chaykovsky reaction are fundamental for creating cyclopropane (B1198618) rings. rsc.orgthieme-connect.com
Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling, which utilizes cyclopropylboronic acids or their derivatives, and palladium-catalyzed couplings of Grignard reagents (e.g., cyclopropylmagnesium bromide) with aryl halides or triflates, have become powerful tools for directly forming the aryl-cyclopropane bond. unl.ptorganic-chemistry.org
Intramolecular Cyclization: Nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives provides another route to substituted cyclopropanes. organic-chemistry.org
The convergence of these advanced synthetic methodologies for both fluorination and cyclopropanation has enabled chemists to construct highly functionalized and structurally complex aromatic molecules.
Significance of this compound as a Specialized Intermediate
This compound is a specialized chemical intermediate that holds considerable significance in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical sectors. chemblink.comguidechem.com Its importance stems from the unique combination of its structural components: the aniline core, a fluorine atom, and a cyclopropyl group. The fluorine atom at the 4-position and the cyclopropyl group at the 3-position significantly modify the electronic properties and steric profile of the aniline ring, influencing the reactivity and biological activity of its derivatives. numberanalytics.comunl.pt
This compound is recognized as a key building block in the preparation of complex organic molecules. chemblink.com A notable application is its use as an intermediate in the synthesis of quinolone antibiotics, a critical class of drugs for treating bacterial infections. google.comgoogleapis.com The synthesis of these antibiotics often involves the strategic assembly of substituted aniline precursors, and the specific substitution pattern of this compound makes it a valuable precursor for certain targeted drug structures. googleapis.comnbinno.com Its role as an intermediate allows for the efficient incorporation of the fluoro and cyclopropyl moieties, which are known to enhance the efficacy and pharmacokinetic properties of many therapeutic agents. unl.ptnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVCQWRGQKENMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725981 | |
| Record name | 3-Cyclopropyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890129-90-5 | |
| Record name | 3-Cyclopropyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Cyclopropyl 4 Fluoroaniline
Multi-Step Synthesis Approaches
The synthesis of 3-cyclopropyl-4-fluoroaniline is typically achieved through a multi-step pathway that allows for the controlled installation of the desired functional groups. These approaches are designed to manage the reactivity of the aniline (B41778) core while selectively introducing the fluorine and cyclopropyl (B3062369) substituents in the correct positions.
Starting Materials and Precursors (e.g., 4-fluoroaniline)
A common and logical starting point for the synthesis of this compound is 4-fluoroaniline (B128567). nih.gov This precursor already possesses the required fluorine atom at the C4 position, simplifying the synthetic route. 4-Fluoroaniline is a commercially available, light-colored oily liquid that is insoluble in water. nih.gov Its synthesis can be achieved through various methods, including the reduction of p-fluoronitrobenzene, which in turn can be prepared from the nitration of fluorobenzene (B45895) or via a Finger reaction on p-chloronitrobenzene. google.com
Alternative precursors can also be employed, which may require the introduction of the fluorine atom at a later stage. For instance, synthesis can commence from 3-chloro-4-fluoroaniline (B193440). chemicalbook.comnih.gov This intermediate is useful in pathways where the chlorine atom serves as a leaving group for the subsequent introduction of the cyclopropyl group. The synthesis of 3-chloro-4-fluoroaniline can be achieved from 3,4-dichloronitrobenzene (B32671) through a three-step process involving fluorine displacement, hydrogenation reduction, and salt formation. google.com Another approach involves the reduction of 3-chloro-4-fluoronitrobenzene (B104753). guidechem.com
Table 1: Common Starting Materials and Precursors
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Fluoroaniline | C₆H₆FN | Commercially available; contains the required fluorine at C4. nih.gov |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | Chlorine can act as a leaving group for cyclopropyl installation. chemicalbook.comnih.gov |
| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | Precursor for 3-chloro-4-fluoroaniline. google.com |
| p-Fluoronitrobenzene | C₆H₄FNO₂ | Can be reduced to 4-fluoroaniline. google.com |
Introduction of Fluorine via Electrophilic Aromatic Substitution or Halogenation
When the synthetic strategy does not start with a pre-fluorinated precursor, the fluorine atom must be introduced onto the aromatic ring. Electrophilic aromatic substitution is a primary method for this transformation. The direct fluorination of anilines can be challenging due to the high reactivity of both the reagent and the substrate. However, under controlled conditions, it is possible to achieve selective fluorination. daneshyari.com
Anilines dissolved in strong acids like triflic acid can be fluorinated, primarily at the meta-position, using elemental fluorine (F₂). daneshyari.com The protonation of the aniline in the acidic medium deactivates the ring and directs the incoming electrophile to the meta position due to the inductive electron-withdrawing effect of the ammonium (B1175870) group. daneshyari.com
More commonly, milder and more selective electrophilic fluorinating agents are used. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are particularly effective and safer to handle than elemental fluorine. wikipedia.org A prominent example is Selectfluor® [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)], which is a stable solid and a powerful electrophilic fluorinating agent. researchgate.net Other N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are also widely employed for the electrophilic fluorination of aromatic compounds. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.org
Cyclopropyl Group Installation
The introduction of the cyclopropyl group onto the aromatic ring is a critical step in the synthesis. This is typically achieved through modern cross-coupling reactions or by constructing the cyclopropyl ring from an alkene precursor.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction is extensively used to introduce a cyclopropyl group onto an aryl halide or triflate. In this context, a suitably halogenated aniline derivative (e.g., a bromo- or iodo-substituted 4-fluoroaniline) is reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base. nih.govaudreyli.com
The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the cyclopropyl group from the boronic acid to the palladium center, and reductive elimination to yield the cyclopropylated aniline and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and reaction conditions. organic-chemistry.orgnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the catalyst. libretexts.org Potassium trifluoroborates can also be used in place of boronic acids and may offer advantages in terms of stability and ease of handling. nih.gov
Table 2: Key Components of Suzuki-Miyaura Coupling for Cyclopropylation
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. libretexts.org |
| Ligand | PPh₃, PCy₃, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. libretexts.orgnih.gov |
| Boron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate | Source of the cyclopropyl group. audreyli.comnih.gov |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.orgnih.gov |
| Substrate | Aryl bromide, Aryl chloride, Aryl triflate | The aromatic scaffold to which the cyclopropyl group is attached. organic-chemistry.orgnih.govorganic-chemistry.org |
An alternative strategy for installing the cyclopropyl group involves the cyclopropanation of an alkene precursor. This approach requires the initial synthesis of an aniline derivative bearing a vinyl group at the desired position. The cyclopropane (B1198618) ring is then formed from this double bond.
While various methods exist for cyclopropanation, biocatalysis has emerged as a promising approach for achieving high stereoselectivity. wpmucdn.com Engineered heme-containing proteins can catalyze cyclopropanation reactions with high activity and stereocontrol. wpmucdn.com For example, engineered myoglobin-based catalysts have been shown to effectively cyclopropanate a range of gem-difluoro alkenes in the presence of diazoacetonitrile. wpmucdn.com This methodology could potentially be adapted for the synthesis of this compound from a corresponding vinyl-substituted aniline precursor.
Catalytic Systems and Reaction Conditions for Synthesis
One potential key step in the synthesis of aromatic amines involves the introduction of a nitrogen-containing functional group, which can be subsequently converted to the amine. A common strategy is the cyanation of an aryl halide to form a nitrile, followed by reduction. Palladium-catalyzed cross-coupling reactions have become a preferred method for cyanation due to their milder conditions and greater tolerance for various functional groups compared to traditional methods. nih.gov Historically, the Rosenmund-von Braun reaction, which uses stoichiometric amounts of copper(I) cyanide at high temperatures, was a common route. nih.gov However, modern palladium-based systems offer significant advantages.
A primary challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst, deactivating it by coordinating strongly to the metal center. nih.govresearchgate.net To overcome this, strategies include the use of specific ligands that stabilize the palladium complex, the addition of reducing agents, or the use of cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govresearchgate.net Palladium catalysts are recognized as highly efficient for cyanation, demonstrating good functional group tolerance and being less sensitive to air and humidity. researchgate.netresearchgate.net While copper-catalyzed systems have also seen improvements, allowing for catalytic quantities, palladium complexes often provide a more versatile and reproducible pathway for this crucial transformation. nih.gov
The choice of solvent and reaction temperature is critical for maximizing yield and controlling the regioselectivity of a reaction. In the synthesis of analogous anilines, various solvent systems are employed, ranging from alcohols like ethanol (B145695) to polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), and in some cases, aqueous systems. guidechem.comgoogle.comnih.gov For instance, in the hydrogenation reduction step to form an aniline, methanol (B129727) is a common solvent. chemicalbook.com However, some modern processes have been developed to run without any organic solvent, which simplifies the process and is more environmentally friendly. google.com
Temperature control directly influences reaction kinetics. For example, in the catalytic hydrogenation to produce 3-Chloro-4-fluoroaniline, the temperature is maintained between 50-100°C. google.com This range is optimal for achieving a high reaction rate without promoting undesirable side reactions or decomposition of the product or catalyst. The optimization process involves balancing reaction time and energy input to achieve the most efficient conversion.
Achieving high purity and yield requires precise control over all reaction parameters. Beyond temperature and solvent, pressure is a key variable, particularly in hydrogenation reactions. In the synthesis of 3-Chloro-4-fluoroaniline via the reduction of 3-chloro-4-fluoronitrobenzene, the reaction is conducted under a hydrogen atmosphere of 0.1-5 MPa. google.com This pressure range ensures a sufficient concentration of hydrogen is available at the catalyst surface to drive the reduction of the nitro group to an amine efficiently. The combination of a 1% Platinum on Carbon (Pt/C) catalyst with these optimized temperature and pressure parameters allows the preparation of 3-Chloro-4-fluoroaniline with a purity exceeding 99.5% and a yield of over 94%. google.com
The table below summarizes typical reaction parameters for the synthesis of a related compound, 3-Chloro-4-fluoroaniline, via catalytic hydrogenation.
| Parameter | Value | Rationale |
| Catalyst | 1% Pt/C | High activity and selectivity for nitro group reduction. google.com |
| Temperature | 50-100 °C | Balances reaction rate and prevention of side reactions. google.com |
| Pressure | 0.1-5 MPa (Hydrogen) | Ensures sufficient hydrogen for complete reaction. google.com |
| Reaction Time | 1-10 hours | Sufficient time for reaction completion. google.com |
| Solvent | None | Simplifies process and reduces environmental impact. google.com |
Comparison of Synthetic Routes for Analogous Compounds
Examining the synthetic routes for structurally similar compounds provides valuable insight into potential strategies for producing this compound.
The synthesis of N-Cyclopropyl-4-fluoroanilines, where the cyclopropyl group is attached to the nitrogen atom rather than the aromatic ring, involves a distinct multi-step pathway. googleapis.com These compounds are valuable intermediates for quinolone group antibiotics. googleapis.com A representative synthesis starts with a substituted nitrobenzene (B124822), such as 2,4-dichloro-5-fluoronitrobenzene. The process is characterized by the following key steps:
Selective Substitution : The starting nitrobenzene undergoes a selective reaction with cyclopropylamine. This step is crucial for introducing the N-cyclopropyl moiety. googleapis.com
Acetylation : The resulting intermediate is acetylated. This can be catalyzed by a strong acid like sulfuric acid. googleapis.com
Reduction : The nitro group of the acetylated compound is then reduced to an amino group. googleapis.com
De-amination : The final step involves reductive diazotization to remove an amino group from the ring, yielding the desired N-cyclopropyl-4-fluoroaniline derivative. googleapis.com
This sequence highlights a strategy based on building the molecule through sequential substitution and functional group interconversion, where the timing of each step is critical for success. googleapis.com
3-Chloro-4-fluoroaniline is an important intermediate for pharmaceuticals, including fluoroquinolone antibacterial drugs. guidechem.comguidechem.com The most prominent synthetic route starts from 3-chloro-4-fluoronitrobenzene, which is then reduced to the corresponding aniline. guidechem.comgoogle.com Two primary methods for this reduction are commonly cited:
Iron Powder Reduction : A traditional method involves using metallic iron powder as the reducing agent in the presence of an electrolyte solution, often with ethanol and water as solvents and hydrochloric acid to maintain temperature. guidechem.com While the process is mature, it suffers from significant environmental drawbacks, producing large amounts of acid mist and iron sludge contaminated with aromatic amines. guidechem.comgoogle.com
Catalytic Hydrogenation : A more modern, cleaner, and efficient approach utilizes catalytic hydrogenation. google.com In this method, 3-chloro-4-fluoronitrobenzene is reacted with hydrogen gas in the presence of a catalyst, such as 1% Platinum on Carbon (Pt/C). google.com This process can be performed without an organic solvent, has a high conversion rate, and produces the final product in high yield (>94%) and purity (>99.5%). google.com
The table below provides a comparison of these two synthetic methods.
| Feature | Iron Powder Reduction | Catalytic Hydrogenation |
| Starting Material | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoronitrobenzene |
| Reducing Agent | Metallic Iron Powder | Hydrogen Gas (H₂) |
| Catalyst | Not applicable (reagent) | 1% Pt/C |
| Solvent | Ethanol/Water | None |
| Yield | Mature process | >94% google.com |
| Purity | Requires significant purification | >99.5% google.com |
| Environmental Impact | High (acid mist, iron sludge) guidechem.comgoogle.com | Low |
Chemical Reactivity and Transformation Studies of 3 Cyclopropyl 4 Fluoroaniline
Reactivity in Cross-Coupling Reactions
The primary site of reactivity for 3-Cyclopropyl-4-fluoroaniline in cross-coupling reactions is the amino group. It serves as a nucleophilic partner in palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for creating aryl amines from aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org
In a typical Buchwald-Hartwig reaction, this compound can be coupled with a variety of aryl or heteroaryl halides (Br, I, Cl) and triflates. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) often providing the best results. A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the aniline (B41778) nitrogen, facilitating its entry into the catalytic cycle. libretexts.orgacsgcipr.org
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides (Ar-X) | Pd(0) source + Biarylphosphine Ligand | NaOtBu, Cs₂CO₃ | Diaryl or Aryl-heteroaryl Amines |
Effects of Cyclopropyl (B3062369) and Fluorine Substitution on Electronic Properties and Reactivity of Aromatic Systems
The electronic character of the this compound ring is determined by the interplay of its three substituents: the amino (-NH₂), cyclopropyl, and fluoro (-F) groups.
Amino Group (-NH₂): The amino group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly susceptible to electrophilic aromatic substitution (EAS).
Cyclopropyl Group: The cyclopropyl group is generally considered to be electron-donating. The C-C bonds within the strained three-membered ring have significant p-character, allowing them to conjugate with adjacent π-systems, much like a double bond. This donation of electron density further activates the aromatic ring towards EAS.
In this compound, the powerful activating effect of the amino group is the dominant influence. The cyclopropyl group, positioned meta to the amine, provides additional electron density to the ring system. The deactivating inductive effect of the fluorine atom somewhat tempers the high reactivity of the ring but does not overcome the strong activation provided by the amine and cyclopropyl groups. The net result is an electron-rich aromatic system that is highly activated towards electrophilic attack, with the primary directing influence coming from the amino group.
Oxidation Reactions
Anilines are susceptible to oxidation, and the reactivity is highly dependent on the nature of the substituents on the aromatic ring. The amino group itself can be oxidized, and the electron-rich aromatic ring is also prone to attack by oxidizing agents. Electron-donating groups on the ring generally make the aniline more easily oxidized.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, two main conditions are typically required: a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.combeilstein-journals.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction. nih.gov
In this compound, the fluorine atom is a potential leaving group. However, the molecule is poorly suited for SₙAr reactions under standard conditions. The amino group, located para to the fluorine, is a very strong electron-donating group. Instead of stabilizing the negative charge of the Meisenheimer intermediate, it would destabilize it significantly by pushing more electron density into the ring. The electron-donating cyclopropyl group further contributes to this deactivation. Consequently, direct displacement of the fluorine atom by a nucleophile is electronically disfavored and highly unlikely to occur without modification of the amine or the use of exceptionally harsh conditions.
Derivatization for Complex Molecular Structures
This compound is a key building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structure is often found in kinase inhibitors designed for cancer therapy. nih.govnih.govmdpi.com
A prominent example of its application is in the synthesis of novel triple-angiokinase inhibitors. nih.gov In the development of these compounds, the this compound core is first derivatized. For instance, the amino group can be converted into an isothiocyanate, which is then reacted with another amine to form a thiourea (B124793) derivative. This elaborated fragment is then coupled with other heterocyclic systems to construct the final drug molecule. nih.gov
In the structure of the inhibitor WXFL-152, a 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy) moiety is present. This highlights how the initial this compound scaffold is modified—in this case, via thiourea formation and the introduction of additional substituents—to create a highly functionalized molecule with specific biological activity. The cyclopropyl and fluoro groups are often incorporated by medicinal chemists to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity to the target protein. nih.govumich.edu
| Starting Material Core | Key Transformation | Resulting Moiety in Final Product | Therapeutic Area |
|---|---|---|---|
| This compound | Thiourea formation | 3-Cyclopropylthioureido | Oncology (Angiokinase Inhibitors) |
Applications of 3 Cyclopropyl 4 Fluoroaniline in Medicinal Chemistry
Role as a Building Block in Pharmaceutical Synthesis
3-Cyclopropyl-4-fluoroaniline serves as a critical starting material or intermediate in the synthesis of complex pharmaceutical compounds. Its utility as a building block stems from the reactive aniline (B41778) group, which readily participates in a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds. The presence of the cyclopropyl (B3062369) and fluoro substituents provides medicinal chemists with valuable tools to fine-tune the pharmacological properties of the final drug substance.
The strategic placement of the cyclopropyl and fluoro groups on the aniline ring influences the molecule's reactivity and provides distinct advantages in drug design. This strategic functionalization makes this compound a versatile precursor for creating libraries of compounds for screening and lead optimization in drug discovery programs.
Synthesis of Kinase Inhibitors for Cancer and Inflammatory Diseases
A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and chronic inflammatory conditions. Consequently, kinase inhibitors have become a major focus of modern drug development.
One notable example is the synthesis of a novel triple-angiokinase inhibitor, where this compound is a key component. This inhibitor targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs), all of which are pivotal in tumor angiogenesis. The synthesis involves the coupling of this compound with a quinoline (B57606) core, demonstrating its role in constructing the pharmacophore responsible for kinase binding and inhibition.
| Kinase Target Family | Therapeutic Area | Role of this compound |
| Angiokinases (VEGFR, FGFR, PDGFR) | Cancer | Forms a key part of the inhibitor structure that interacts with the kinase active site. |
| Tyrosine Kinases | Cancer, Inflammatory Diseases | Serves as a foundational scaffold for building molecules that target specific tyrosine kinases. |
Precursor in the Synthesis of Biologically Active Compounds
Beyond its application in kinase inhibitors, this compound is a precursor to a broader range of biologically active molecules. Its chemical versatility allows for its use in the synthesis of compounds targeting various biological pathways. While its most prominent applications are in oncology and infectious diseases, its potential extends to other therapeutic areas. The fundamental structure of this compound provides a template that can be elaborated upon to generate novel chemical entities with diverse pharmacological activities.
Influence of Cyclopropyl Group on Conformational Rigidity and Binding Affinity to Biological Targets
The cyclopropyl group, a three-membered carbocycle, imparts significant conformational rigidity to the molecules in which it is incorporated. This rigidity can be highly advantageous in drug design for several reasons:
Pre-organization for Binding: By restricting the number of accessible conformations, the cyclopropyl group can help to "lock" the molecule into a bioactive conformation that is optimal for binding to its biological target. This pre-organization can lead to a more favorable entropic contribution to the binding affinity, resulting in enhanced potency.
Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile, including a longer half-life in the body.
The enhanced π-character of the C-C bonds in the cyclopropyl ring can also contribute to favorable interactions with biological targets.
Impact of Fluorine Atom on Lipophilicity and Metabolic Stability in Drug Design
The incorporation of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to modulate its physicochemical properties. The fluorine atom in this compound has a profound impact on the properties of the resulting drug molecules:
Increased Lipophilicity: The fluorine atom is more lipophilic than a hydrogen atom. This increased lipophilicity can enhance the ability of a drug to cross cell membranes, which can be crucial for reaching its intracellular target.
Modulation of pKa: As the most electronegative element, fluorine can significantly alter the electron distribution in the aniline ring, thereby influencing the basicity (pKa) of the amino group. This can affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, absorption, and interaction with the target.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the drug can be significantly increased, leading to a longer duration of action.
| Property | Influence of Fluorine Atom |
| Lipophilicity | Increases, potentially improving membrane permeability. |
| Basicity (pKa) | Decreases the pKa of the aniline group, affecting ionization. |
| Metabolic Stability | Increases by blocking sites of oxidative metabolism. |
Development of Fluoroquinolone Antibiotics and Related Compounds
This compound is a key structural motif in many modern fluoroquinolone antibiotics. These synthetic broad-spectrum antibacterial agents are widely used to treat a variety of bacterial infections. The core structure of fluoroquinolones consists of a bicyclic aromatic system, and the substituents on this core are critical for their antibacterial activity and pharmacokinetic properties.
The synthesis of many potent fluoroquinolones involves the incorporation of the this compound moiety or a closely related precursor. The cyclopropyl group at the N-1 position and the fluorine atom at the C-6 position of the quinolone ring are hallmarks of many second and later-generation fluoroquinolones.
Structure-Activity Relationships in Fluoroquinolones
The structure-activity relationships (SAR) of fluoroquinolones have been extensively studied, and the contributions of the cyclopropyl and fluoro groups are well-established:
Cyclopropyl Group at N-1: The presence of a cyclopropyl group at the N-1 position of the quinolone ring is crucial for potent antibacterial activity. This group is believed to enhance the binding of the drug to its target enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.
Fluorine Atom at C-6: The fluorine atom at the C-6 position significantly broadens the spectrum of activity to include both Gram-negative and Gram-positive bacteria. It also enhances the potency of the antibiotic by increasing its penetration into bacterial cells and improving its interaction with the target enzymes.
The combination of the cyclopropyl group and the fluorine atom in the fluoroquinolone scaffold, often originating from precursors like this compound, has been instrumental in the development of highly effective antibacterial agents.
N-1 Position Cyclopropyl Substituent and its Effect on Potency
In the chemical evolution of quinolone antibiotics, the substituent at the N-1 position of the core ring structure plays a pivotal role in determining the drug's antimicrobial potency. nih.gov Extensive structure-activity relationship (SAR) studies have demonstrated that the incorporation of a cyclopropyl group at this N-1 position generally leads to a significant enhancement in antibacterial activity. nih.govresearchgate.net This is particularly evident when comparing the potency of different generations of fluoroquinolones.
A prime example is the comparison between norfloxacin, which has an ethyl group at the N-1 position, and ciprofloxacin (B1669076), which features a cyclopropyl group. The substitution of the ethyl group with a cyclopropyl group in ciprofloxacin results in a 4 to 32-fold improvement in antimicrobial activity against a range of microorganisms. mdpi.com The cyclopropyl group is considered to be the most potent substituent at the N-1 position with respect to minimal inhibitory concentrations (MICs) against Enterobacteriaceae and Pseudomonas aeruginosa. nih.gov This enhanced potency is attributed to several factors, including favorable interactions with the target enzyme, DNA gyrase, and an increase in the cell-killing activity that is independent of protein synthesis. mdpi.comresearchgate.net
Table 1: Comparison of N-1 Substituent Effect on Fluoroquinolone Potency
| Compound | N-1 Substituent | Relative Potency Improvement |
|---|---|---|
| Norfloxacin | Ethyl | Baseline |
| Ciprofloxacin | Cyclopropyl | 4 to 32-fold increase vs. Norfloxacin mdpi.com |
Fluorine Atom at Position 6 for Cell Penetration and Gyrase Affinity
The presence of the C-6 fluorine atom has been shown to increase cell penetration by a factor of 1 to 70 times compared to the non-fluorinated analogs. karger.com This improved uptake into the bacterial cell ensures that a higher concentration of the drug reaches its intracellular target. Furthermore, the fluorine atom significantly enhances the drug's ability to inhibit DNA gyrase, the essential bacterial enzyme responsible for DNA replication. nih.govmdpi.com This increased gyrase inhibition can be 2 to 17 times greater than that of corresponding unsubstituted compounds. karger.com The combination of a cyclopropyl group at N-1 and a fluorine atom at C-6, as seen in ciprofloxacin, increased the potency to inhibit E. coli gyrase by nearly 200 times relative to the first-generation quinolone, nalidixic acid. mdpi.com
Table 2: Effect of C-6 Fluorine Atom on Quinolone Activity
| Parameter | Enhancement Factor (vs. non-fluorinated analog) |
|---|---|
| Bacterial Cell Penetration | 1 to 70 times karger.com |
| DNA Gyrase Inhibition | 2 to 17 times karger.com |
Antimicrobial and Antitumor Applications of Derivatives
Derivatives synthesized from precursors like this compound have been extensively explored for both antimicrobial and antitumor activities. The primary application remains the development of potent antibacterial agents. nih.gov Researchers have synthesized novel series of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid analogs, which have demonstrated significant in vitro activity against Mycobacterium tuberculosis as well as Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Many of these compounds exhibit promising Minimum Inhibitory Concentration (MIC) values, indicating their potential as effective antibacterial drugs. nih.gov
Beyond their antibacterial prowess, certain derivatives of related heterocyclic scaffolds are being investigated for their antiproliferative activity against cancer cells. mdpi.commdpi.com For instance, derivatives of fascaplysin, a marine alkaloid, have shown potent antiproliferative activity against human tumor cell lines. mdpi.com Similarly, novel N-aryl-substituted β-amino acid derivatives have demonstrated potential as anticancer agents targeting chemotherapy-resistant cancer cells. mdpi.com While direct antitumor applications of this compound derivatives are a growing area of research, the focus has historically been on leveraging this structural motif for creating new generations of antimicrobial agents to combat drug-resistant pathogens. nih.govmdpi.com
Table 3: Antibacterial Activity of a Representative Fluoroquinolone Derivative (Compound 3f) nih.gov
| Bacterial Strain | Type | MIC (μM) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.44 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.8 |
Applications of 3 Cyclopropyl 4 Fluoroaniline in Agrochemical Synthesis
Use as a Building Block in Agrochemical Development
3-Cyclopropyl-4-fluoroaniline serves as a versatile precursor in the synthesis of a variety of agrochemical active ingredients. The presence of the aniline (B41778) functional group allows for a range of chemical modifications, enabling the incorporation of this key structural motif into larger, more complex molecules. The strategic placement of the cyclopropyl (B3062369) and fluorine substituents on the aniline ring is instrumental in fine-tuning the biological activity and physicochemical properties of the resulting agrochemicals. While direct synthesis examples are often proprietary, the use of structurally similar compounds like 3-chloro-4-fluoroaniline (B193440) as an intermediate for "Fluoric Herbicides" strongly indicates the utility of such substituted anilines in this sector. nih.gov Furthermore, 4-fluoroaniline (B128567) is a known precursor for fungicides, reinforcing the importance of the fluoroaniline (B8554772) scaffold in agrochemical design.
Synthesis of Pesticides and Herbicides
The application of fluoroaniline derivatives is evident in the synthesis of various pesticides and herbicides. For instance, pyrimidine (B1678525) derivatives have been developed as potent herbicides, and the inclusion of a cyclopropyl group in such structures is a known strategy. While a direct synthetic route from this compound to a commercialized herbicide is not publicly disclosed in detail, the structural elements of this aniline are present in patented herbicidal compounds. The synthesis of novel benzoylphenylureas as insect growth regulators often involves the use of fluorinated anilines, highlighting a potential application for this compound in insecticide development. nih.gov
Enhancement of Stability and Efficacy under Environmental Conditions by Fluorine and Cyclopropyl Groups
The incorporation of fluorine and cyclopropyl groups into agrochemical molecules, a key feature of this compound, is a deliberate strategy to enhance their performance.
The Role of Fluorine: The presence of a fluorine atom can significantly increase the metabolic stability of a pesticide or herbicide. This is due to the high strength of the carbon-fluorine bond, which is more resistant to enzymatic degradation in target organisms and the environment. This leads to a longer-lasting effect and potentially lower application rates. Furthermore, fluorine can alter the lipophilicity of the molecule, which influences its uptake, transport, and binding to the target site. The introduction of fluorinated substituents into benzoylphenylureas, for example, has been shown to significantly increase their insecticidal activities. nih.gov
The synergistic effect of having both a fluorine atom and a cyclopropyl group can lead to agrochemicals with superior stability, higher efficacy, and a more favorable environmental profile.
Role in Plant Growth Regulators
While the direct application of this compound in the synthesis of commercial plant growth regulators is not extensively documented in publicly available literature, the structural motifs it contains are relevant to this class of agrochemicals. For instance, fluorinated anilines are used as building blocks in the synthesis of insect growth regulators, which can be considered a subset of plant protection agents that influence plant health indirectly by controlling pest populations. nih.gov The design of novel insect growth regulators, such as benzoylphenylureas with fluorinated substituents on the aniline ring, demonstrates the potential for this compound to be utilized in the development of new plant protection products with growth-regulating effects. nih.gov
Computational Chemistry and Spectroscopic Investigations
Quantum Chemical Studies of 3-Cyclopropyl-4-fluoroaniline and Related Fluoroanilines
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules like this compound. These computational methods provide detailed insights that complement experimental findings.
Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and vibrational properties with high accuracy. spectroscopyonline.com Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) are frequently combined with basis sets such as 6-311++G(d,p) to perform geometry optimization. physchemres.org This process identifies the lowest energy conformation of the molecule, providing optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. physchemres.orgresearchgate.net
For a molecule like this compound, DFT calculations would determine the precise spatial arrangement of the aniline (B41778) ring, the cyclopropyl (B3062369) group, the fluorine atom, and the amino group. The calculations aim to find the most stable structure by minimizing its energy. physchemres.org Once the geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. uit.noresearchgate.net These theoretical frequencies correspond to the fundamental modes of vibration within the molecule. Comparing the calculated vibrational spectra with experimental data from techniques like FT-IR and Raman spectroscopy helps in the definitive assignment of vibrational bands. researchgate.net Although theoretical calculations can overestimate frequencies, scaling factors are often applied to achieve better agreement with experimental values. spectroscopyonline.com
Table 1: Representative Theoretical Geometrical Parameters for Aniline Derivatives (Illustrative)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.40 Å | |
| C-F | ~1.36 Å | |
| C-H (aromatic) | ~1.08 Å | |
| N-H | ~1.01 Å | |
| C-C (cyclopropyl) | ~1.51 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-N-H | ~113° | |
| H-N-H | ~110° | |
| C-C-F | ~119° |
Note: The values in Table 1 are illustrative for aniline derivatives and not specific experimental or calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and ionization potential. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy relates to the molecule's electrophilicity and electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. thaiscience.info A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. tci-thaijo.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, which is the center of nucleophilicity. The LUMO would likely be distributed over the aromatic ring, representing the region most susceptible to accepting electrons. DFT calculations can generate 3D plots of these orbitals to visualize the electron density distribution. tci-thaijo.orgresearchgate.net
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Related to electron-donating ability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to electron-accepting ability (electrophilicity). |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is color-coded to represent different potential values. Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. chemrxiv.org Regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show a negative potential around the electronegative fluorine and nitrogen atoms, making them sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit a positive potential. thaiscience.info
Nonlinear optical (NLO) properties arise from the interaction of intense light with a material, causing changes in the light's frequency, phase, or other properties. Molecules with significant NLO properties often possess a large dipole moment (μ) and first-order hyperpolarizability (β). researchgate.net These properties are typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.netekb.eg The presence of the electron-donating amino group and the electron-withdrawing fluorine atom on the aniline ring suggests that this compound could exhibit NLO properties, which can be calculated using DFT methods. ekb.eg
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For cyclopropyl amine derivatives, the orientation of the cyclopropyl ring relative to the rest of the molecule is of particular interest as it can influence chemical properties and biological activity. researchgate.net The incorporation of a cyclopropane (B1198618) ring reduces the conformational flexibility of a molecule. researchgate.netnih.gov In N-cyclopropyl amides, for example, the molecule may adopt an ortho conformation around the N-cyclopropyl bond rather than the more common anti conformation, due to specific steric and electronic interactions. acs.org The analysis of these preferences is essential for understanding how the cyclopropyl group modifies the structure and function of peptidomimetics and other biologically active compounds. nih.govmdpi.com
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide comprehensive structural information.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the cyclopropyl protons. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts and splitting patterns influenced by the cyclopropyl, amino, and fluorine substituents. The cyclopropyl protons would exhibit complex multiplets in the upfield region due to their unique chemical environment and spin-spin coupling with each other. The -NH₂ protons typically appear as a broad singlet. rsc.orgchemicalbook.com
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached functional groups. The carbon atom bonded to the fluorine (C-F) would show a large one-bond coupling constant (¹JC-F), and other nearby carbons would show smaller two- and three-bond C-F couplings. The distinct signals for the cyclopropyl carbons would appear in the upfield region of the spectrum. rsc.org
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. It typically shows a single resonance for the fluorine atom in this compound. The chemical shift provides information about the electronic environment of the fluorine atom. nih.gov Furthermore, the fluorine signal will be split by neighboring protons (H-F coupling), providing crucial information about the substitution pattern on the aromatic ring. rsc.orgshu.ac.uk The pH dependence of the ¹⁹F chemical shift can also be characterized for fluoroaniline (B8554772) derivatives. nih.gov
Table 3: Expected NMR Spectral Regions for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | Multiplets (d, dd, t) |
| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet | |
| Cyclopropyl (CH) | ~1.5 - 2.5 | Multiplet | |
| Cyclopropyl (CH₂) | ~0.5 - 1.5 | Multiplets | |
| ¹³C | Aromatic (C-F) | 150 - 165 | Doublet (due to ¹JC-F) |
| Aromatic (C-N) | 140 - 150 | Singlet/Doublet | |
| Aromatic (C-H, C-C) | 110 - 135 | Singlets/Doublets | |
| Cyclopropyl (CH) | 15 - 25 | Singlet | |
| Cyclopropyl (CH₂) | 5 - 15 | Singlet | |
| ¹⁹F | Aromatic (Ar-F) | -110 to -130 (vs. CFCl₃) | Multiplet (due to H-F coupling) |
Note: The chemical shifts in Table 3 are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound. In mass spectrometric analysis, the molecule is ionized and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used for identification and structural elucidation.
For this compound (molecular weight: 151.19 g/mol ), the molecular ion peak [M]+• would be observed at an m/z (mass-to-charge ratio) of 151. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound are expected to involve the cyclopropyl and amino functional groups.
Expected Fragmentation Patterns:
Loss of the cyclopropyl group: A common fragmentation would be the cleavage of the cyclopropyl ring, leading to a loss of a C3H5 radical (mass = 41 Da) or C3H4 (mass = 40 Da).
Cleavage alpha to the amino group: Fission of the C-C bond adjacent to the aromatic ring can occur.
Rearrangements: Aromatic compounds can undergo complex rearrangements, such as the formation of a tropylium (B1234903) ion, although this is more common for alkylbenzenes. youtube.com
Influence of Fluorine: The electronegative fluorine atom influences the electron distribution in the aromatic ring, affecting which bonds are most likely to break.
A plausible fragmentation table based on the structure is presented below.
| m/z (Mass/Charge) | Proposed Fragment Structure | Description of Loss |
| 151 | [C9H10FN]+• | Molecular Ion |
| 122 | [C6H5FN]+ | Loss of Ethyl (•C2H5) from cyclopropyl |
| 110 | [C6H5F]+• | Loss of •NH2 and cyclopropyl radical |
| 95 | [C6H5F]+ | Loss of HCN from aniline ring |
| 77 | [C6H5]+ | Loss of Fluorine atom |
This table is based on general fragmentation principles of aromatic amines and alkylbenzenes.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. The vibrational modes are sensitive to the specific bonds and symmetry of the molecule.
N-H Vibrations: The aniline moiety will exhibit characteristic N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric stretches of the primary amine (-NH2). tsijournals.com
C-H Vibrations: Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group appears just below 3000 cm⁻¹.
C=C Ring Vibrations: The aromatic ring shows characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-F Vibration: The strong electronegativity and mass of the fluorine atom result in a characteristic C-F stretching vibration, typically found in the 1100-1300 cm⁻¹ range. researchgate.net
C-N Vibration: The C-N stretching of the aromatic amine is usually observed in the 1250-1380 cm⁻¹ region. researchgate.net
The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete structural assignment.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric N-H Stretch | -NH₂ | ~3450 |
| Symmetric N-H Stretch | -NH₂ | ~3350 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Cyclopropyl C-H Stretch | C₃H₅-H | 2900 - 3000 |
| C=C Ring Stretch | Aromatic Ring | 1500 - 1600 |
| N-H Bending (Scissoring) | -NH₂ | 1590 - 1650 |
| C-N Stretch | Ar-NH₂ | 1250 - 1380 |
| C-F Stretch | Ar-F | 1100 - 1300 |
Data is representative and based on studies of similar fluoroaniline compounds. tsijournals.comresearchgate.netresearchgate.net
HPLC for Purity Assessment and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for both assessing the purity of this compound and for studying its metabolic fate.
For purity assessment , a reversed-phase HPLC method is typically employed. The compound is dissolved in a suitable solvent and injected into a column (e.g., C18). A mobile phase, often a mixture of acetonitrile (B52724) and water, is used to elute the compound. The purity is determined by the relative area of the main peak compared to any impurity peaks detected by a UV detector set at a wavelength where the aniline derivative strongly absorbs.
For metabolite profiling , HPLC is often coupled with mass spectrometry (LC-MS/MS). shu.ac.uk This powerful combination allows for the separation of metabolites from a biological matrix (e.g., urine or plasma) followed by their identification based on mass and fragmentation patterns. Studies on the closely related compound 3-chloro-4-fluoroaniline (B193440) have shown that it is extensively metabolized in rats. shu.ac.uk The primary metabolic transformations observed were N-acetylation and hydroxylation followed by O-sulfation. shu.ac.uk
Based on these findings, potential metabolites of this compound could include:
Hydroxylated derivatives on the aromatic ring.
N-acetylated products.
Sulfate (B86663) or glucuronide conjugates of hydroxylated metabolites.
The use of HPLC-MS/MS enables the detection and structural characterization of these metabolic products, providing critical information on the biotransformation pathways of the compound. shu.ac.ukresearchgate.net
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
While this compound itself is often a chemical intermediate, its core structure is a key component in many biologically active molecules. Docking studies on these larger, final compounds help elucidate the critical interactions that contribute to their biological activity.
Enzyme Inhibitor Binding Assays
The this compound motif is present in various classes of enzyme inhibitors. Molecular docking studies on these inhibitors reveal specific binding interactions within the active site of the target enzyme. For instance, the cyclopropyl group can fit into hydrophobic pockets, while the fluoroaniline ring can participate in pi-stacking or hydrogen bonding interactions.
These computational binding assays help to:
Predict the binding affinity (docking score) of a compound to its target.
Visualize the key amino acid residues involved in the interaction.
Guide the design of more potent and selective inhibitors by suggesting structural modifications.
Interaction with Molecular Targets and Pathways
The structural features of this compound are integral to compounds designed to interact with specific molecular targets. Docking studies have provided insights into how these features contribute to the inhibition of crucial enzymes in various disease pathways.
| Target Enzyme/Protein | Compound Class Containing the Motif | Biological Pathway/Application | Key Interactions Involving the Motif |
| DNA Gyrase (Topoisomerase II) | Fluoroquinolone Antibiotics | Bacterial DNA replication | The cyclopropyl group at the N-1 position often interacts with a hydrophobic region of the enzyme, contributing to binding affinity and antibacterial potency. nih.govglobalresearchonline.net |
| Monoamine Oxidase-B (MAO-B) | Substituted imine derivatives | Neurotransmitter metabolism (Anti-Parkinsonian agents) | The fluoro-substituted aromatic ring can engage in specific interactions within the active site of MAO-B, influencing inhibitor potency. asiapharmaceutics.info |
| Epidermal Growth Factor Receptor (EGFR) | Thienopyrimidine derivatives | Cancer cell signaling | The aniline moiety serves as a critical scaffold for building inhibitors that target the ATP-binding site of the EGFR kinase. semanticscholar.org |
These studies underscore the importance of the this compound scaffold in medicinal chemistry for developing targeted therapeutics. The specific combination of the cyclopropyl group and the fluoroaniline ring provides a unique structural and electronic profile that can be exploited for effective binding to diverse biological targets.
Emerging Research Directions and Future Perspectives
Development of New Catalytic Systems for Synthesis
The efficient synthesis of 3-cyclopropyl-4-fluoroaniline and its derivatives is a key area of ongoing research. While classical methods for cyclopropanation exist, the development of novel catalytic systems aims to improve yield, stereoselectivity, and substrate scope, while operating under milder reaction conditions.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. nih.gov In the context of synthesizing cyclopropyl-containing aromatic compounds, Suzuki-Miyaura coupling reactions have been optimized. For instance, the use of palladium(II) acetate (B1210297) with a dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane (SPhos) ligand system has shown high efficiency in the cyclopropanation of bromothiophenes, a reaction that can be conceptually extended to fluorinated anilines. nih.gov This catalytic system allows for low catalyst loading and achieves good to excellent yields. nih.gov
Future research in this area is directed towards the development of even more active and selective palladium catalysts. This includes the design of new phosphine (B1218219) ligands and the exploration of N-heterocyclic carbenes (NHCs) as ancillary ligands to further enhance catalytic activity and stability. Additionally, copper-catalyzed cyclopropanation reactions are being investigated as a more economical and sustainable alternative to palladium-based systems.
The mechanism of these cyclopropanation reactions is also a subject of intense study. For instance, the Simmons-Smith cyclopropanation is understood to proceed through a concerted "butterfly-shaped" transition state. nih.gov Understanding the mechanistic details of newer catalytic systems is crucial for their rational improvement.
| Catalyst System | Key Features | Potential Advantages |
| Palladium(II) acetate / SPhos | High efficiency, low catalyst loading. nih.gov | Good to excellent yields, broad substrate scope. nih.gov |
| Copper-based catalysts | More economical and sustainable. | Reduced cost and environmental impact. |
| N-Heterocyclic Carbene (NHC) Ligands | Strong σ-donating properties. | Enhanced catalytic activity and stability. |
Exploration of Novel Derivatizations for Advanced Materials
The aniline (B41778) moiety in this compound provides a reactive handle for polymerization, leading to the formation of polyanilines. Fluorine-substituted polyanilines have been synthesized and characterized for their unique properties. The incorporation of fluorine atoms into the polymer backbone can enhance thermal stability and solubility compared to unsubstituted polyaniline. researchgate.net
Research is focused on synthesizing novel copolymers of this compound with other monomers to create materials with tailored electronic and physical properties. For example, copolymerization with monomers like 3,4-ethylenedioxythiophene (B145204) or pyrrole (B145914) could lead to materials with enhanced conductivity and processability. researchgate.net The cyclopropyl (B3062369) group can also influence the morphology and packing of the polymer chains, potentially leading to improved performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The derivatization of the amino group can also lead to the formation of polyimides. Fluorinated polyimides are known for their excellent thermal stability, low dielectric constants, and reduced water absorption, making them suitable for applications in microelectronics and aerospace. scilit.com The introduction of the cyclopropyl group into the polyimide structure could further modify these properties.
| Polymer Type | Potential Properties | Potential Applications |
| Poly(this compound) | Enhanced thermal stability and solubility. researchgate.net | Conductive coatings, sensors. |
| Copolymers | Tunable electronic and physical properties. researchgate.net | Organic electronics (OLEDs, OPVs). |
| Polyimides | High thermal stability, low dielectric constant. scilit.com | Microelectronics, aerospace materials. |
Advanced Spectroscopic Methods for Mechanistic Elucidation
A deep understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and the rational design of new reactions. Advanced spectroscopic techniques are indispensable tools for this purpose. researchgate.netirma-international.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of intermediates and final products. researchgate.net In the context of fluorinated compounds, ¹⁹F-NMR spectroscopy is particularly valuable for monitoring the progress of reactions and identifying fluorine-containing metabolites or degradation products. shu.ac.uk For example, ¹⁹F-NMR has been used to study the metabolism of 3-chloro-4-fluoroaniline (B193440) in rats, allowing for the detection and quantification of various metabolites. shu.ac.uk
In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, allow for the real-time monitoring of reaction kinetics and the detection of transient intermediates. These techniques provide valuable insights into the reaction pathways of complex catalytic cycles. researchgate.net For instance, understanding the interplay between productive and unproductive pathways in catalytic cyclopropanation reactions can be investigated using a combination of spectroscopic, structural, and computational methods. stevens.edu
Computational modeling, in conjunction with experimental spectroscopic data, can provide a detailed picture of transition states and reaction energy profiles. nih.gov This integrated approach is essential for elucidating the mechanisms of complex organic transformations.
| Spectroscopic Method | Information Obtained | Application Example |
| ¹⁹F-NMR Spectroscopy | Detection and quantification of fluorine-containing species. shu.ac.uk | Monitoring reaction progress, metabolite identification. shu.ac.uk |
| In-situ FT-IR/Raman | Real-time reaction monitoring, detection of transient species. researchgate.net | Kinetic studies, mechanistic investigations. |
| Computational Modeling | Transition state structures, reaction energy profiles. nih.gov | Elucidation of reaction mechanisms. nih.govstevens.edu |
Structure-Activity Relationship (SAR) and ADME Analyses for Drug Design
The this compound scaffold is a privileged motif in medicinal chemistry, appearing in a number of biologically active compounds. Understanding the structure-activity relationships (SAR) of its derivatives is key to designing new and more effective drug candidates. mdpi.com
SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For example, the position and nature of substituents on the aniline ring can significantly influence the binding affinity of a compound to its biological target. nih.gov The introduction of electron-withdrawing groups, such as fluorine, can impact the electronic properties of the molecule and its interactions with the target protein. mdpi.com
In addition to SAR, the analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. nih.gov Computational models are increasingly used to predict the ADME profiles of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic properties. nih.govnih.gov These models can predict properties such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, and metabolic stability. nih.govnih.gov
The combination of SAR and in silico ADME profiling enables a more efficient drug design process. By optimizing both the pharmacodynamic (activity) and pharmacokinetic (ADME) properties of this compound derivatives, researchers can increase the likelihood of developing successful drug candidates.
| Analysis | Purpose | Key Parameters |
| Structure-Activity Relationship (SAR) | To understand how chemical structure relates to biological activity. mdpi.com | Substituent effects, binding affinity, potency. nih.gov |
| ADME Profiling | To assess the pharmacokinetic properties of a compound. nih.gov | Absorption, Distribution, Metabolism, Excretion. nih.gov |
| In Silico Modeling | To predict SAR and ADME properties computationally. nih.govnih.gov | Molecular docking, QSAR, pharmacokinetic modeling. nih.gov |
Q & A
Basic: What are standard synthetic routes for 3-cyclopropyl-4-fluoroaniline, and how can reaction conditions be optimized?
Answer:
this compound is commonly synthesized via nucleophilic substitution or catalytic coupling reactions. For example, in a patent application (Example 65), it replaced 3-chloro-4-fluoroaniline in the synthesis of an imidazo[4,5-b]pyridine carboximidamide derivative, yielding a product with molecular formula C₁₆H₁₄FN₅O (M+1 = 312.1) . Optimization involves:
- Catalyst screening : Palladium or copper catalysts for cross-coupling.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for better solubility.
- Temperature control : Maintaining 80–120°C to balance reaction rate and side-product formation.
- Purification : Column chromatography or recrystallization for high purity (>95%).
Basic: Which spectroscopic methods are critical for characterizing this compound and its derivatives?
Answer:
Key techniques include:
- FTIR : Confirms NH₂ (stretch ~3400 cm⁻¹) and C-F bonds (1000–1100 cm⁻¹) .
- ¹H/¹³C NMR : Identifies cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic fluorine coupling patterns .
- Mass spectrometry : Validates molecular weight (e.g., M+1 = 312.1 in Example 65) .
- XRD : Resolves crystalline structure in doped copolymers (e.g., polyaniline derivatives) .
Advanced: How do electronic effects of the cyclopropyl and fluoro substituents influence reactivity in cross-coupling reactions?
Answer:
- Cyclopropyl group : Acts as an electron-donating group via conjugation, stabilizing intermediates in aryl amination or Suzuki-Miyaura coupling.
- Fluoro substituent : Withdraws electrons inductively, directing electrophilic substitution to specific positions (e.g., para to fluorine in aromatic systems).
- Synergistic effects : The combination alters charge distribution, as seen in carboximidamide derivatives where fluorine enhances electrophilicity at the reaction site . Computational modeling (DFT) is recommended to map electronic landscapes.
Advanced: How can contradictory data on copolymer conductivity (e.g., polyaniline derivatives) be resolved?
Answer:
In poly(aniline-co-fluoroaniline), conductivity decreases due to fluorine’s electron-withdrawing effects disrupting π-conjugation . Contradictions arise from:
- Doping levels : Use electrochemical impedance spectroscopy (EIS) to quantify dopant distribution.
- Morphology variations : SEM/XRD can correlate crystallinity (e.g., doped copolymers show higher crystallinity than undoped) with conductivity .
- Methodological bias : Standardize four-point probe measurements across studies to minimize instrumental discrepancies.
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
It serves as a precursor for bioactive molecules, such as:
- Kinase inhibitors : Carboximidamide derivatives (e.g., Example 65) target enzymatic active sites .
- Antimicrobial agents : Fluorinated anilines enhance membrane permeability in bacterial assays.
- PET tracers : Radiolabeled derivatives (e.g., ¹⁸F) for imaging studies.
Advanced: What strategies mitigate steric hindrance during functionalization of this compound?
Answer:
- Protecting groups : Acetylation of NH₂ reduces steric bulk during electrophilic substitution.
- Microwave-assisted synthesis : Enhances reaction efficiency in sterically crowded systems.
- Metal-ligand design : Bulky ligands (e.g., tert-butylphosphine) in palladium catalysts improve regioselectivity .
Basic: How is purity validated for this compound in pharmaceutical intermediates?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- TGA : Detects residual solvents or decomposition (e.g., purity >99% shows no mass loss below 200°C) .
- Elemental analysis : Matches experimental vs. theoretical C/H/N/F ratios.
Advanced: What mechanistic insights explain unexpected byproducts in cyclopropane ring-opening reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
